molecular formula C9H20Cl2N2OS B2458326 7-(methylimino)-7lambda6-thia-1-azaspiro[4.5]decan-7-one dihydrochloride CAS No. 2375274-69-2

7-(methylimino)-7lambda6-thia-1-azaspiro[4.5]decan-7-one dihydrochloride

Cat. No.: B2458326
CAS No.: 2375274-69-2
M. Wt: 275.23
InChI Key: STVWSCDIOCMOAI-UHFFFAOYSA-N
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Description

7-(methylimino)-7lambda6-thia-1-azaspiro[45]decan-7-one dihydrochloride is a chemical compound with a complex structure that includes a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(methylimino)-7lambda6-thia-1-azaspiro[4.5]decan-7-one dihydrochloride typically involves multiple steps. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:

    Formation of the Spirocyclic Core: This step involves the construction of the spirocyclic framework through a series of cyclization reactions.

    Introduction of Functional Groups: Functional groups such as the methylimino and thia groups are introduced through nucleophilic substitution or addition reactions.

    Oxidation: The oxidation of the sulfur atom to form the sulfoxide group is a critical step. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(methylimino)-7lambda6-thia-1-azaspiro[4.5]decan-7-one dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: Further oxidation of the sulfoxide group to a sulfone.

    Reduction: Reduction of the sulfoxide group back to a sulfide.

    Substitution: Nucleophilic substitution reactions at the nitrogen or sulfur atoms.

    Addition: Addition reactions involving the double bonds in the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

    Addition: Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfoxide group would yield the corresponding sulfone, while reduction would yield the sulfide.

Scientific Research Applications

7-(methylimino)-7lambda6-thia-1-azaspiro[4.5]decan-7-one dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(methylimino)-7lambda6-thia-1-azaspiro[4.5]decan-7-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 9-Methylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride
  • 9-Methylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-one;dihydrochloride

Uniqueness

7-(methylimino)-7lambda6-thia-1-azaspiro[45]decan-7-one dihydrochloride is unique due to its specific spirocyclic structure and the presence of both nitrogen and sulfur atoms in the ring system

Properties

IUPAC Name

9-methylimino-9λ6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2OS.2ClH/c1-10-13(12)7-3-5-9(8-13)4-2-6-11-9;;/h11H,2-8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVWSCDIOCMOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=S1(=O)CCCC2(C1)CCCN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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